molecular formula C12H13N B3049892 2,6,8-Trimethylquinoline CAS No. 2243-90-5

2,6,8-Trimethylquinoline

Cat. No.: B3049892
CAS No.: 2243-90-5
M. Wt: 171.24 g/mol
InChI Key: TYDCAWVQILIWGV-UHFFFAOYSA-N
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Description

Contextualization of 2,6,8-Trimethylquinoline as a Substituted Quinoline (B57606) Heterocycle

This compound is an aromatic organic compound belonging to the quinoline family of heterocycles. chemscene.com Its fundamental structure is that of quinoline, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, a scaffold also known as 1-azanaphthalene or benzo[b]pyridine. sigmaaldrich.comnih.gov The defining characteristic of this compound is the presence of three methyl (-CH₃) groups attached to the quinoline core at the 2, 6, and 8 positions. lookchem.com

This substitution pattern confers specific chemical and physical properties upon the molecule. The systematic IUPAC name for this compound is this compound, and it is registered under the CAS number 2243-90-5. lookchem.com Like other quinolines, it is a nitrogen-containing heterocycle, a feature that is central to its chemical behavior. nih.gov

Table 1: Chemical Identifiers for this compound

Identifier Value Source
IUPAC Name This compound lookchem.com
CAS Number 2243-90-5 chemscene.comlookchem.com
Molecular Formula C₁₂H₁₃N chemscene.comlookchem.com
Molecular Weight 171.24 g/mol chemscene.comlookchem.com

| InChI Key | TYDCAWVQILIWGV-UHFFFAOYSA-N | lookchem.com |

Significance of Methylated Quinoline Scaffolds in Organic Chemistry Research

The quinoline scaffold is a privileged structure in chemistry, forming the core of numerous natural products and synthetic compounds with significant applications in medicinal and materials science. sigmaaldrich.comnih.gov The strategic addition of methyl groups to this scaffold—a process known as methylation—is a key area of research in organic chemistry. Methylation significantly influences the electronic properties, reactivity, stability, and steric profile of the quinoline ring system.

Methyl groups are electron-donating, which can alter the reactivity of the heterocyclic ring in substitution reactions. chemsrc.com Furthermore, the placement of these methyl groups is critical, as it can profoundly impact the molecule's interactions and functions. For instance, research on quinoline-based compounds for treating leishmaniasis has shown that the position of a methyl group can determine biological efficacy; a derivative with 6-methylation showed improved activity, whereas an 8-methylated analogue was inactive. sigmaaldrich.com This demonstrates the importance of specific substitution patterns in tailoring the properties of quinoline derivatives for various applications, from pharmaceutical intermediates to dyes and pigments. chemimpex.comnih.gov

Positional Isomerism and Structural Distinctions of this compound from Related Isomers

Positional isomerism occurs in compounds that have the same molecular formula but differ in the position of substituents on the molecular framework. scbt.com this compound, with the formula C₁₂H₁₃N, has several positional isomers where the three methyl groups are arranged differently around the quinoline core. Notable isomers include 2,4,6-trimethylquinoline (B1265806) and 4,6,8-trimethylquinoline. chemsrc.com

These structural differences, though seemingly minor, lead to distinct physical and chemical properties because the position of the methyl groups affects the molecule's symmetry, polarity, and intermolecular forces. chemsrc.com This, in turn, influences properties such as melting point, boiling point, and solubility. The precise arrangement of substituents is also a key factor in determining a molecule's utility in specialized applications like the synthesis of advanced materials or as a building block in organic chemistry. chemimpex.comnih.gov

Table 2: Comparison of Physical Properties for Trimethylquinoline Isomers

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
This compound 2243-90-5 C₁₂H₁₃N 171.24 Data not available in sources Data not available in sources
2,4,6-Trimethylquinoline 2243-89-2 C₁₂H₁₃N 171.24 68 281.55
4,6,8-Trimethylquinoline 88565-88-2 C₁₂H₁₃N 171.24 56 - 60 Data not available in sources
2,5,8-Trimethylquinoline 102871-69-2 C₁₂H₁₃N 171.24 Data not available in sources Data not available in sources
Note:chemscene.comlookchem.comnih.gov

Overview of Research Trajectories for Alkylated Quinoline Systems

Research into alkylated quinoline systems is a dynamic and evolving field within organic chemistry. A primary focus is the development of novel, efficient, and regioselective synthetic methods for their preparation. chemsrc.com Modern strategies increasingly employ advanced catalytic systems, including transition metals like palladium and iron, as well as metal-free and photocatalytic approaches, to achieve C-H bond functionalization under milder and more sustainable conditions. These green chemistry principles aim to improve reaction efficiency while minimizing environmental impact. nih.gov

Another significant research trajectory involves the application of these alkylated quinolines. They are widely investigated as versatile ligands in organometallic catalysis, where the quinoline nitrogen and substituted ring system can coordinate with metal centers to facilitate a variety of chemical transformations. chemsrc.com Furthermore, alkylated quinolines serve as crucial intermediates and building blocks in the synthesis of complex molecules. chemimpex.com This includes their use in creating new pharmaceuticals, where the quinoline scaffold is a key pharmacophore, and in materials science for the development of functional materials such as organic light-emitting diodes (OLEDs) and specialized fluorescent dyes. chemimpex.comnih.gov The continuous exploration of new synthetic routes and applications ensures that alkylated quinolines will remain an important class of compounds in chemical research. sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6,8-trimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13N/c1-8-6-9(2)12-11(7-8)5-4-10(3)13-12/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDCAWVQILIWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176962
Record name 2,6,8-Trimethylquinoline
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Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2243-90-5
Record name 2,6,8-Trimethylquinoline
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Record name 2,6,8-Trimethylquinoline
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Record name 2,6,8-Trimethylquinoline
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Record name 2,6,8-trimethylquinoline
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Record name 2,6,8-TRIMETHYLQUINOLINE
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Advanced Synthetic Methodologies for 2,6,8 Trimethylquinoline and Its Derivatives

Classical and Contemporary Cyclization Protocols for Quinoline (B57606) Formation

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that remain fundamental in organic synthesis. These classical methods, often involving acid-catalyzed condensation and cyclization, have been continuously refined to improve yields, expand substrate scope, and control regioselectivity.

Adaptations of Friedländer, Combes, and Skraup-Doebner-von Miller Condensations

The synthesis of specifically substituted quinolines like 2,6,8-trimethylquinoline requires careful selection of starting materials tailored to these classical reactions.

The Friedländer Synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To synthesize this compound via this route, one would theoretically start with 2-amino-3,5-dimethylbenzaldehyde (B1500763) and react it with acetone. The reaction can be promoted by acid or base catalysis. rsc.org Modern variations focus on milder conditions and improved efficiency.

The Combes Quinoline Synthesis utilizes the reaction of an aniline (B41778) with a β-diketone under acidic conditions. smolecule.com For this compound, the logical starting materials would be 2,4-dimethylaniline (B123086) and acetylacetone (B45752) (pentane-2,4-dione). The reaction proceeds through a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. smolecule.com

The Skraup-Doebner-von Miller Synthesis is a versatile method that forms quinolines from anilines and α,β-unsaturated carbonyl compounds. These unsaturated carbonyls are often generated in situ. To produce this compound, 2,4-dimethylaniline would be reacted with crotonaldehyde. This reaction is typically carried out in the presence of a strong acid and an oxidizing agent. rsc.org The Doebner-von Miller reaction is known to be violently exothermic, and modern protocols focus on controlling the reaction conditions. sioc-journal.cn

A comparison of these classical approaches for the synthesis of this compound is summarized below.

Synthesis MethodAniline DerivativeCarbonyl ComponentTypical Conditions
Friedländer 2-Amino-3,5-dimethylbenzaldehydeAcetoneAcid or Base Catalysis
Combes 2,4-DimethylanilineAcetylacetoneAcid Catalysis (e.g., H₂SO₄)
Skraup-Doebner-von Miller 2,4-DimethylanilineCrotonaldehydeStrong Acid + Oxidant

Regioselective Synthesis Strategies for Substituted Quinoline Cores

A significant challenge in quinoline synthesis, particularly with substituted anilines, is controlling the position of the substituents (regioselectivity). For instance, in the Skraup reaction, a meta-substituted aniline can potentially yield both 5- and 7-substituted quinoline isomers.

Recent studies have developed novel strategies to achieve high regioselectivity. For example, an unexpected annulation reaction between 2-aminobenzyl alcohols, benzaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been shown to produce substituted quinolines with high regiocontrol. nih.gov The choice of solvent was found to be critical; switching from toluene (B28343) to DMSO changed the product from a benzoxazine (B1645224) to a quinoline. nih.gov Furthermore, introducing substituents on the reactants allows for the predictable synthesis of diversely substituted quinolines. nih.gov This highlights how modern synthetic design can manipulate reaction pathways to favor a single, desired regioisomer, a crucial consideration for the unambiguous synthesis of compounds like this compound.

Metal-Catalyzed and Metal-Free Approaches in Quinoline Synthesis

Beyond the classical acid-catalyzed methods, contemporary organic synthesis has embraced transition-metal catalysis and organocatalysis to construct the quinoline framework, often under milder conditions and with greater efficiency and selectivity.

Transition Metal-Mediated (e.g., Copper, Palladium, Zinc, Silver) Cascade Reactions

Transition metals are powerful tools for forging the complex bonds required in quinoline synthesis. These catalysts enable novel reaction pathways, including cascade or domino reactions where multiple bonds are formed in a single operation. ias.ac.in

Copper (Cu): Copper catalysts are effective for synthesizing quinoline derivatives through various domino reactions. rsc.org One approach involves the reaction of enaminones with 2-halobenzaldehydes. rsc.org Another efficient method is the copper-catalyzed tandem reaction that combines a Grignard-type imine addition with a Friedel-Crafts alkenylation of arenes with alkynes, using Cu(OTf)₂ as the catalyst at room temperature. organic-chemistry.org Copper has also been used in N-heterocyclic carbene-catalyzed reactions of 2-aminobenzyl alcohols and ketones to give quinolines. rsc.org

Palladium (Pd): Palladium catalysis is widely used for constructing quinolones and quinolines through cross-coupling and C-H activation reactions. nih.gov Palladium-catalyzed processes can assemble complex molecules through multiple bond-forming steps in a single, tandem process. nih.gov For example, quinolines have been synthesized from allyl alcohols and anilines via a palladium-catalyzed oxidative cyclization that proceeds without any acid, base, or other additives and tolerates a broad range of functional groups. rsc.orgscispace.com Cascade reactions involving the denitrogenative coupling of o-aminocinnamonitriles with arylhydrazines have also been achieved using a palladium catalyst. nih.gov

Zinc (Zn) and Silver (Ag): Other metals like zinc and silver have also found application. Zinc(II) triflate has been used to catalyze the preparation of 2,4-disubstituted quinolines. ias.ac.in Silver-promoted oxidative cascade reactions provide another route to access the quinoline scaffold. mdpi.com

Metal CatalystReaction TypeKey Features
Copper (Cu) Domino Reaction / Tandem ReactionMild conditions (room temp), cost-effective. rsc.orgorganic-chemistry.org
Palladium (Pd) Oxidative Cyclization / Cascade ReactionHigh tolerance of functional groups, avoids harsh acids/bases. nih.govrsc.org
Zinc (Zn) Catalytic CyclizationEffective for disubstituted quinolines. ias.ac.in
Silver (Ag) Oxidative Cascade ReactionEnables novel cascade pathways. mdpi.com

Organocatalysis and Acid/Base-Catalyzed Cyclizations

Organocatalysis has emerged as a powerful, "green" alternative to metal-based systems, as it avoids the use of potentially toxic and expensive heavy metals. nih.gov These reactions often rely on small organic molecules, such as chiral amines or phosphoric acids, to catalyze the transformation.

Brønsted acids are frequently used to catalyze the cyclization reactions that form quinolines. rsc.org For instance, solid acid catalysts like montmorillonite (B579905) K-10 can be used in a one-pot, microwave-assisted domino process starting from anilines and cinnamaldehydes, acting as both an acid and an oxidation catalyst. researchgate.net Chiral phosphoric acid has been employed as an efficient organocatalyst in the atroposelective Friedländer heteroannulation to produce axially chiral 4-arylquinolines with high enantioselectivity. acs.org This demonstrates the power of organocatalysis in not only forming the quinoline ring but also controlling its three-dimensional structure. An organocatalytic cascade approach using a chiral secondary amine catalyst can produce polysubstituted chiral 1,4-dihydroquinolines from α-carbonyl anilines and propargyl aldehydes. thieme-connect.com

Green Chemistry Principles in this compound Preparation

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly influencing the design of synthetic routes. rsc.org For quinoline synthesis, this has led to the development of protocols that use environmentally benign solvents, reduce energy consumption, and employ reusable catalysts.

A prime example is the adaptation of the Friedländer reaction to be performed in water, often without any catalyst. organic-chemistry.org Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. eurekalert.org The reaction of 2-aminobenzaldehydes with various ketones in water at elevated temperatures can produce poly-substituted quinolines in excellent yields, eliminating the need for catalysts or harsh organic solvents. organic-chemistry.org

Other green approaches include:

Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times and often improves yields. researchgate.nettandfonline.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. nih.gov

These green protocols offer more sustainable and efficient pathways for the synthesis of this compound and its derivatives, aligning modern chemical production with environmental stewardship. rsc.org

Ionic Liquid Mediated Synthesis

Ionic liquids (ILs) have emerged as highly effective media and catalysts for quinoline synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency. rsc.org They can function as recyclable, eco-friendly alternatives to traditional volatile organic solvents and can also act as catalysts, particularly in reactions like the Friedländer synthesis. rsc.orgmdpi.com

An efficient biocatalytic approach for synthesizing quinoline derivatives has been developed using α-chymotrypsin in an ionic liquid aqueous solution. mdpi.com This method employs the Friedländer condensation between a 2-aminoaryl ketone and an α-methylene ketone. mdpi.com The use of 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF4]) in water demonstrated higher catalytic activity for α-chymotrypsin compared to organic solvents, achieving excellent yields at lower temperatures and with reduced enzyme loading. mdpi.com

Other research has explored novel ionic liquid catalysts, such as [Msim][OOCCCl3], which have proven to be as efficient as other ILs and traditional acid catalysts in Friedländer reactions, with the added benefit of being recyclable. mdpi.com Basic ionic liquids, like 1-propyl-3-alkylimidazole hydroxide (B78521) ([PRIm][OH]), can also act as both a catalyst and a surfactant in aqueous media, forming micelles that increase the contact between reactants and improve reaction rates. rsc.org The use of ionic liquids can also facilitate microwave heating in nonpolar solvents, expanding the range of possible reaction conditions. youngin.com

Table 1: Examples of Ionic Liquid Mediated Quinoline Synthesis

Ionic Liquid/Catalyst SystemReaction TypeKey FindingsReference(s)
α-chymotrypsin in [EMIM][BF4]/H₂OFriedländer CondensationHigher catalytic activity and yields compared to organic solvents; milder reaction conditions. mdpi.com
[Msim][OOCCCl₃]Friedländer CondensationEfficient and recyclable catalyst, producing quinolines in yields up to 100%. mdpi.com
1-Propyl-3-alkylimidazole hydroxide ([PRIm][OH])Condensation in Aqueous MediaActs as a surfactant and catalyst, forming micelles to enhance reactant interaction. rsc.org
DABCO-derived acidic IL with ZnO NPsMulti-component ReactionSupported catalyst with an ionic liquid layer (SCILL) used in water at reflux. researchgate.net

Ultrasound Irradiation and Microwave-Assisted Protocols

The application of alternative energy sources like ultrasound and microwave irradiation has revolutionized quinoline synthesis, offering significant reductions in reaction times, increased yields, and often milder reaction conditions compared to conventional heating. rsc.orgnih.gov

Ultrasound-Assisted Synthesis

Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. This technique has been successfully applied to the synthesis of polyhydroquinolines via a four-component condensation reaction. nih.gov The use of copper perchlorate (B79767) hexahydrate as a catalyst under ultrasound irradiation at room temperature leads to excellent yields and short reaction times. nih.govresearchgate.net Similarly, the Hantzsch reaction to produce dihydroindenopyridines can be efficiently carried out under ultrasonic conditions with catalysts like Yb(OTf)₃ and Sc(OTf)₃, highlighting the method's operational simplicity and environmentally benign nature. researchgate.net Studies on the synthesis of piperidinyl-quinoline acylhydrazones show that ultrasound-assisted methods can provide target compounds in just 4–6 minutes in excellent yields. mdpi.com

Table 2: Ultrasound-Assisted Synthesis of Quinoline Derivatives

Reaction / ProductCatalystConditionsKey AdvantagesReference(s)
PolyhydroquinolinesCopper perchlorate hexahydrateRoom temperature, 35 kHzHigh yields, short reaction times (20-40 min), simple workup. nih.govresearchgate.net
DihydroindenopyridinesYb(OTf)₃ / Sc(OTf)₃Room temperatureEnvironmentally benign, excellent yields, catalyst is reusable. researchgate.net
Piperidinyl-quinoline acylhydrazonesGlacial acetic acidRoom temperatureExtremely short reaction times (4-6 min), excellent yields. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a powerful tool for accelerating a wide range of chemical transformations, including the preparation of quinoline derivatives. asianpubs.orgnih.gov This method uses the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.

A one-pot, microwave-assisted synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorous oxychloride has been reported, achieving the conversion in just 50 seconds at 600 W. asianpubs.org Microwave irradiation has also been used for the synthesis of acridine-1,8(2H,5H)-diones and substituted anilides of quinaldic acid. nih.govijcce.ac.ir In the latter case, the direct reaction of quinoline-2-carboxylic acid with substituted anilines at 150 °C under microwave irradiation provides a one-step, efficient route to the desired amides. nih.gov These protocols often result in higher yields, cleaner product formation, and dramatically shorter reaction times compared to conventional methods. nih.govmdpi.com

Table 3: Microwave-Assisted Synthesis of Quinoline Derivatives

Product TypeReactantsConditionsKey AdvantagesReference(s)
2,4-DichloroquinolinesAnilines, malonic acid, POCl₃600 W, 50 secondsRapid, one-pot procedure. asianpubs.org
Substituted quinoline-2-carboxanilidesQuinoline-2-carboxylic acid, anilines150 °C, up to 2 hEfficient, one-step amide formation, improved conversions. nih.gov
Acridine-1,8(2H,5H)-dionesDimedone, arylglyoxals, ammonium (B1175870) acetateIn waterGood to excellent yields, improved and green protocol. ijcce.ac.ir
4H-benzo[h]chromenes4-methoxy-1-naphthol, aldehydes, malononitrileEthanolic piperidineConvenient and efficient method. eurjchem.com

Solvent-Free and Aqueous Reaction Conditions

Adopting solvent-free and aqueous reaction conditions aligns with the principles of green chemistry by minimizing or eliminating the use of hazardous organic solvents. rsc.org These methods reduce waste, simplify purification procedures, and lower environmental impact.

Solvent-free synthesis of polyhydroquinoline derivatives via the Hantzsch condensation can be achieved by heating a mixture of an aldehyde, dimedone, ethyl acetoacetate, and ammonium acetate. rsc.orgresearchgate.net This catalyst-free protocol provides excellent yields and benefits from short reaction times and simple workup procedures where the product is purified by simple recrystallization. researchgate.net The Friedländer reaction can also be conducted under solvent-free conditions using a solid acid catalyst like Chitosan-SO₃H, which is highly efficient for producing diverse 2,3,4-trisubstituted quinolines. mdpi.com

Aqueous synthesis is another green alternative, particularly when combined with catalysts that function well in water. rsc.org As mentioned previously, basic ionic liquids with surfactant properties can be used to synthesize quinazolinones in aqueous media, demonstrating how green solvents can be effectively utilized for heterocyclic synthesis. rsc.org

Table 4: Solvent-Free and Aqueous Synthesis of Quinolines

Reaction TypeCatalyst / ConditionsKey FeaturesReference(s)
Hantzsch CondensationCatalyst-free, heatingExcellent yields, simple workup, purification by recrystallization. researchgate.net
Friedländer AnnulationChitosan-SO₃H, solvent-free, refluxHighly efficient solid acid catalyst, produces diverse substituted quinolines. mdpi.com
CondensationBasic ionic liquid [PRIm][OH], aqueous mediaIonic liquid acts as a surfactant and catalyst, promoting reaction in water. rsc.org
Skraup CyclizationHeterogeneous catalyst (zeolite H-Y-MMM)Solvent-free condensation of aniline with acetone. google.com

Chemoenzymatic and Biocatalytic Pathways

The use of enzymes in organic synthesis, or biocatalysis, offers remarkable efficiency and selectivity under mild, environmentally friendly conditions. mdpi.com This approach has been successfully applied to the synthesis of the quinoline core, providing a green alternative to traditional chemical methods that often require harsh reagents and high temperatures. acs.org

Several enzymatic strategies have been developed for quinoline synthesis:

Aldolase-Catalyzed Synthesis : An aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE), has been repurposed to catalyze the synthesis of substituted quinaldic acids. acs.orgresearchgate.netfigshare.com The reaction proceeds under mild aqueous conditions, where various 2-aminobenzaldehydes react with pyruvate (B1213749) in the presence of the NahE enzyme to form the quinoline ring system in high yields (up to 93%). acs.orgresearchgate.net This represents the first reported use of biocatalysis to form the fundamental quinoline structure. acs.org

Hydrolase-Catalyzed Friedländer Condensation : The enzyme α-chymotrypsin, typically a hydrolase, has been shown to promiscuously catalyze the Friedländer condensation to form quinolines. mdpi.com When conducted in an ionic liquid/water medium, the enzyme exhibits high activity, leading to excellent yields under mild conditions. mdpi.com

Oxidase-Mediated Dehydrogenation : Monoamine oxidases (MAOs) have been employed for the biocatalytic oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines. rsc.orgnih.gov Using monoamine oxidase from Pseudomonas putida (PpMAO) with molecular oxygen as the oxidant, this method provides an efficient and atom-economical route to quinolines with yields up to 99%. rsc.org This process avoids the need for transition metal catalysts and harsh conditions typically associated with chemical oxidation. rsc.orgnih.gov

Dioxygenase-Catalyzed Reactions : Toluene dioxygenase (TDO) has been used for the chemoenzymatic synthesis of quinoline arene oxides from precursors like 2-chloroquinoline (B121035) cis-dihydrodiol metabolites. patrinum.chpatrinum.ch This pathway is valuable for studying the potential metabolism and biological activity of quinoline compounds. patrinum.ch

Table 5: Chemoenzymatic and Biocatalytic Approaches to Quinoline Synthesis

Enzyme / BiocatalystReaction TypeSubstratesKey AdvantagesReference(s)
Aldolase (NahE)Ring Formation2-Aminobenzaldehydes, pyruvateMild aqueous conditions, high yields (up to 93%), novel biocatalytic route. acs.orgresearchgate.netfigshare.com
α-ChymotrypsinFriedländer Condensation2-Aminoaryl ketones, α-methylene ketonesMild conditions, high efficiency in IL/water medium. mdpi.com
Monoamine Oxidase (PpMAO)Oxidative Dehydrogenation1,2,3,4-TetrahydroquinolinesHigh atom economy, uses O₂ as oxidant, excellent yields (up to 99%). rsc.orgnih.gov
Toluene Dioxygenase (TDO)cis-DihydroxylationQuinolines (e.g., 2-chloroquinoline)Synthesis of enantiopure arene oxides for metabolic studies. patrinum.chpatrinum.ch

Chemical Reactivity and Derivatization Strategies of 2,6,8 Trimethylquinoline

Electrophilic Aromatic Substitution Pathways on the Quinoline (B57606) Ring

Electrophilic aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. rahacollege.co.in The reaction generally proceeds through a three-step mechanism: generation of an electrophile, formation of a carbocation intermediate, and removal of a proton. rahacollege.co.in In the case of quinoline and its derivatives, the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine (B92270) ring, which is deactivated by the nitrogen atom.

Investigation of Regioselectivity Influenced by Methyl Substituents

The three methyl groups on 2,6,8-trimethylquinoline play a crucial role in directing incoming electrophiles. Methyl groups are electron-donating and activating, meaning they increase the rate of electrophilic aromatic substitution and direct substitution to the ortho and para positions relative to themselves. lkouniv.ac.in

In this compound, the positions on the benzene ring (positions 5 and 7) are activated by the methyl groups at positions 6 and 8. Specifically:

The methyl group at C6 activates the C5 and C7 positions.

The methyl group at C8 activates the C7 position.

This combined activation makes the C5 and C7 positions the most likely sites for electrophilic attack. The regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. For instance, in nitration reactions, substitution is expected to occur preferentially at the C5 and C7 positions due to the activating effect of the methyl groups.

Steric and Electronic Effects on Reactivity Profiles

The reactivity of this compound is a balance of both steric and electronic effects.

Electronic Effects:

Activating Groups: The methyl groups at positions 2, 6, and 8 are electron-donating groups, which increase the electron density of the quinoline ring system. This makes the molecule more susceptible to electrophilic attack compared to unsubstituted quinoline.

Directing Effects: These methyl groups direct incoming electrophiles primarily to the C5 and C7 positions on the carbocyclic ring.

Steric Effects:

The methyl group at C8 can sterically hinder electrophilic attack at the C7 position. researchgate.net This steric hindrance can sometimes lead to preferential substitution at the less hindered C5 position.

The methyl group at C2 can influence the reactivity of the pyridine ring. It can sterically hinder reactions at the C3 position and also affect the accessibility of the nitrogen atom. mdpi.com

The interplay of these effects is complex. While the electronic effects of the methyl groups strongly activate the C5 and C7 positions, the steric hindrance from the C8-methyl group can modulate the regiochemical outcome of the reaction. For example, bulky electrophiles might show a higher preference for the C5 position to avoid steric clash with the C8-methyl group.

Oxidation and Reduction Transformations of the Heterocyclic System

The quinoline ring system can undergo both oxidation and reduction reactions, leading to a variety of derivatives.

Formation of Dihydroquinoline and Related Derivatives

The reduction of quinolines can yield 1,2-dihydroquinolines or 1,2,3,4-tetrahydroquinolines, depending on the reducing agent and reaction conditions. sioc-journal.cn The formation of 1,2-dihydroquinolines from quinolines can be achieved using various methods, including gold(I)-catalyzed tandem hydroamination-hydroarylation and reduction with sodium cyanoborohydride. sioc-journal.cnacs.orgnih.govacs.org

For this compound, reduction would lead to the formation of 2,6,8-trimethyl-1,2-dihydroquinoline or 2,6,8-trimethyl-1,2,3,4-tetrahydroquinoline. The presence of the methyl groups can influence the rate and outcome of the reduction. For instance, manganese-catalyzed hydroboration of quinolines has shown that substituents at the C2 and C8 positions can sterically hinder the reaction. chinesechemsoc.org

Table 1: Potential Reduction Products of this compound

Starting MaterialProduct NameStructure of Product
This compound2,6,8-Trimethyl-1,2-dihydroquinoline
This compound2,6,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Note: The structures are illustrative and represent the expected products.

Oxidative Functionalization of Methyl Groups

The methyl groups on the quinoline ring can be oxidized to various functional groups, such as aldehydes or carboxylic acids. The oxidation of methylquinolines to quinoline aldehydes is a valuable transformation, as these products are important synthetic intermediates. scholaris.ca Metal-free oxidation methods, such as using iodine in DMSO, have been developed for the selective oxidation of methyl groups on azaheteroarenes. scholaris.caresearchgate.net

In the case of this compound, the methyl group at the C2 position is particularly susceptible to oxidation. This reaction would yield 6,8-dimethylquinoline-2-carbaldehyde. The selective oxidation of one methyl group over the others can be a synthetic challenge and often depends on the specific reagents and reaction conditions employed. For example, some oxidation protocols are specific for the C2-methyl group.

Nucleophilic Reactivity and Carbon-Heteroatom Bond Formations

While the electron-rich nature of the quinoline ring generally favors electrophilic substitution, nucleophilic attack is also possible, particularly on the pyridine ring. The presence of the electron-donating methyl groups in this compound would generally decrease the susceptibility of the ring to nucleophilic attack compared to unsubstituted quinoline.

However, functionalization of the quinoline core can be achieved through various strategies, including those that lead to the formation of new carbon-heteroatom bonds. oup.comrsc.org For instance, the conversion of a chloroquinoline derivative to a methylthioquinoline involves nucleophilic substitution by a sulfur nucleophile. While specific studies on the nucleophilic reactivity of this compound are limited, general principles of quinoline chemistry suggest that such reactions would likely occur at the C2 or C4 positions of the pyridine ring, especially if an activating group is present or if the reaction proceeds through an intermediate that facilitates nucleophilic attack.

The formation of carbon-heteroatom bonds can also be achieved through transition-metal-catalyzed cross-coupling reactions. chim.it These methods provide a powerful tool for introducing a wide range of functional groups containing heteroatoms onto the quinoline scaffold.

Advanced Derivatization for Complex Molecular Scaffolds

The this compound core serves as a versatile platform for the development of more intricate molecular architectures. Advanced derivatization strategies enable the transformation of this relatively simple heterocycle into complex, multi-ring systems with potential applications in materials science and medicinal chemistry. These methods include the construction of fused polycyclic frameworks, the use of multi-component reactions to introduce structural diversity, and the strategic application of halogenation followed by cross-coupling reactions.

Construction of Fused Polycyclic Systems (e.g., Pyrroloquinolines, Pyridocarbazoles)

The synthesis of fused polycyclic systems from quinoline precursors is a significant area of research, leading to classes of compounds such as pyrroloquinolines and pyridocarbazoles. These scaffolds are present in various biologically active natural products. The general strategy involves the functionalization of the quinoline ring to enable subsequent cyclization reactions, thereby building additional rings onto the initial framework.

A synthetic route to pyrrolo[3,2-g]quinolines and pyrido[2,3-b]carbazoles has been described starting from a positional isomer, 2,4,8-trimethylquinoline. sbq.org.br This methodology highlights a viable pathway that could be adapted for this compound. The key steps involve:

Nitration: Introduction of a nitro group onto the quinoline core.

Reduction: Conversion of the nitro group to an amino group.

Diazotization and Reduction: Transformation of the amino group into a hydrazine (B178648) derivative. sbq.org.br

Fischer-Indole Cyclization: Reaction of the hydrazine with a ketone to construct the fused pyrrole (B145914) ring, yielding a pyrroloquinoline. sbq.org.br

Further elaboration, such as reaction with a cyclic ketone followed by dehydrogenation, can lead to the formation of pyridocarbazole systems. sbq.org.br Pyridocarbazoles, such as the ellipticine (B1684216) analogues, are known for their potential as DNA intercalating agents and antitumor drugs. sbq.org.brnih.gov Pyrroloquinoline alkaloids, isolated from marine sources, also exhibit a range of biological activities. nih.gov The synthesis of various pyrrolo[4,3,2-de]quinolines has been achieved from substituted quinoline precursors, demonstrating the versatility of the quinoline core in building complex heterocyclic systems. nih.gov

The Stolle reaction and its modifications represent another powerful method for synthesizing pyrrolo[3,2,1-ij]quinoline-1,2-diones from 1,2-dihydroquinoline (B8789712) precursors. nuph.edu.ua This approach involves acylation with oxalyl chloride followed by cyclization. While this has been demonstrated on other trimethyl-substituted quinoline derivatives, the principle underscores a potential pathway from a reduced form of this compound. nuph.edu.ua The development of such fused systems is driven by the need for novel molecular scaffolds in drug discovery and materials science. rsc.org

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach offers significant advantages in terms of efficiency and atom economy, enabling the rapid generation of diverse molecular libraries. nih.govresearchgate.net While specific MCRs starting directly with this compound are not extensively documented, the quinoline scaffold itself is a key participant in many such reactions.

One of the most notable MCRs involving aniline (B41778) derivatives (the precursors to quinolines in many syntheses) is the Povarov reaction. This reaction typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines. beilstein-journals.org These tetrahydroquinoline products can then be oxidized to the corresponding aromatic quinoline derivatives. beilstein-journals.org This two-step sequence provides access to a wide variety of complex quinolines that would be difficult to synthesize through other means. beilstein-journals.org

The versatility of MCRs lies in the ability to vary the different components, leading to a vast array of possible structures. beilstein-journals.orgcsic.es For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) is another isocyanide-based MCR that efficiently produces fused imidazopyridines and related heterocycles. csic.es The sequencing of MCRs with subsequent cyclization reactions is a particularly powerful strategy for creating diverse and complex heterocyclic scaffolds. nih.gov

For this compound, its derivatization into a reactive species, such as an amino- or aldehyde-functionalized version, would allow it to be incorporated as one of the components in an MCR. This would enable the attachment of diverse and complex side chains or the construction of new fused ring systems, significantly expanding the structural diversity accessible from this starting material. The strategic use of MCRs is a cornerstone of diversity-oriented synthesis, which aims to create collections of structurally varied molecules for biological screening. nih.gov

Halogenation and Cross-Coupling Reactions

Halogenation of the this compound core provides a crucial entry point for a wide range of subsequent functionalizations, most notably through palladium-catalyzed cross-coupling reactions. The introduction of a halogen atom, typically bromine or chlorine, at a specific position on the quinoline ring transforms it into a versatile synthetic handle.

Halogenation: The direct halogenation of this compound can yield halogenated derivatives. A key example is 4-Bromo-2,6,8-trimethylquinoline (B1517441) , a commercially available solid compound. calpaclab.com The bromine atom at the 4-position is strategically located on the pyridine ring of the quinoline system, making it susceptible to various coupling reactions.

Cross-Coupling Reactions: Organohalides are cornerstone substrates for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. The halogenated derivatives of this compound can be employed in several powerful cross-coupling methodologies:

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. mt.comfishersci.eslibretexts.org By reacting 4-bromo-2,6,8-trimethylquinoline with various aryl or vinyl boronic acids, a diverse range of substituted quinolines can be synthesized. This method is widely used due to its mild reaction conditions and the high stability and low toxicity of the boronic acid reagents. mt.comfishersci.esrsc.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. libretexts.orgresearchgate.net Applying this to 4-bromo-2,6,8-trimethylquinoline would allow for the introduction of various alkynyl substituents at the 4-position. nih.govorganic-chemistry.orgarkat-usa.org These resulting arylalkynes are important structures in medicinal chemistry and materials science.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov It offers an alternative to the Suzuki coupling and is particularly useful for complex syntheses.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst. This would allow for the synthesis of 4-amino-2,6,8-trimethylquinoline derivatives. arkat-usa.org

The combination of halogenation and cross-coupling provides a robust and modular strategy for the structural diversification of this compound, enabling the synthesis of complex derivatives with tailored electronic and steric properties.

Research Findings Summary

Derivatization StrategyKey FindingsPotential ApplicationReference
Construction of Fused Polycyclic SystemsA synthetic pathway involving nitration, reduction, and Fischer-Indole cyclization can produce pyrroloquinolines and pyridocarbazoles from trimethylquinoline isomers.Synthesis of novel scaffolds for potential antitumor agents and biologically active compounds. sbq.org.br
Multi-Component Reactions (MCRs)The Povarov reaction can produce complex tetrahydroquinolines which are then oxidized to quinolines. MCRs allow for rapid structural diversification.Efficient generation of diverse chemical libraries for drug discovery and diversity-oriented synthesis. nih.govbeilstein-journals.org
Halogenation and Cross-CouplingThis compound can be brominated at the 4-position, creating a versatile handle for subsequent Suzuki, Sonogashira, and other cross-coupling reactions.Modular synthesis of highly functionalized quinoline derivatives with tailored properties for materials science and medicinal chemistry. mt.comlibretexts.org

Advanced Spectroscopic and Computational Characterization of 2,6,8 Trimethylquinoline Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 2,6,8-trimethylquinoline. One-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments provide a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals for this compound have been reported. rsc.org The three methyl groups appear as distinct singlets, while the aromatic protons on the quinoline (B57606) core exhibit characteristic splitting patterns due to spin-spin coupling. rsc.org

The aromatic region shows a doublet for the proton at position 3, coupled to the proton at position 4. The protons on the benzene (B151609) ring (positions 5 and 7) also show characteristic signals. rsc.org The precise chemical shifts and coupling constants (J-values) are crucial for assigning each proton to its specific position on the quinoline ring system. acs.orgmdpi.com

Chemical structure of this compound with atom numbering.
Fig. 1: Structure and numbering of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in CDCl₃ at 400 MHz. rsc.org

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
-CH₃ (at C2)2.73s (singlet)-Methyl Protons
-CH₃ (at C6)2.47s (singlet)-Methyl Protons
-CH₃ (at C8)2.77s (singlet)-Methyl Protons
H-37.22d (doublet)8.36Aromatic Proton
H-47.91d (doublet)8.32Aromatic Proton
H-5, H-77.37s (singlet)-Aromatic Protons

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, the expected chemical shifts can be inferred from closely related structures, such as 2-ethyl-3,6,8-trimethylquinoline. rsc.org The spectra for substituted quinolines show distinct signals for the methyl carbons, the aromatic CH carbons, and the quaternary (ipso) carbons, including those bonded to the nitrogen and methyl groups. rsc.orgrsc.org

While 1D NMR provides essential data, complex structures often require 2D NMR experiments for unambiguous signal assignment. acs.orgresearchgate.net Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for establishing the complete bonding network. sdsu.edu

A COSY experiment on this compound would reveal correlations between J-coupled protons. acs.orgsdsu.edu For instance, it would show a cross-peak connecting the signals of the H-3 and H-4 protons, confirming their adjacent positions on the pyridine (B92270) ring. acs.org

An HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. sdsu.eduwisc.edu This technique would be essential for assigning the carbon spectrum. Each aromatic proton signal (H-3, H-4, H-5, H-7) and the methyl proton signals would show a correlation to its corresponding carbon atom (C-3, C-4, C-5, C-7, and the methyl carbons), thus building a complete C-H framework of the molecule. acs.org More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can further establish connectivity by showing correlations between protons and carbons that are two or three bonds away. researchgate.netacs.org

Elucidation of 1H NMR and 13C NMR Chemical Shifts and Coupling Patterns

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. stolichem.com The resulting spectra provide a unique "molecular fingerprint" and give valuable information about the functional groups present. stolichem.comiosrjournals.org

While a specific, fully assigned experimental spectrum for this compound is not available, the characteristic vibrational frequencies can be predicted based on its known functional groups and data from similar quinoline derivatives. researchgate.netmdpi.com The spectrum is expected to be dominated by vibrations from the aromatic quinoline core and the three methyl substituents.

Table 2: Expected Characteristic Vibrational Modes for this compound Based on general frequencies for substituted quinolines. mdpi.comresearchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the quinoline ring system.
Alkyl C-H Stretch3000 - 2850Asymmetric and symmetric stretching of C-H bonds in the three methyl groups.
Aromatic C=C and C=N Stretch1620 - 1450Ring stretching vibrations within the fused aromatic system. These are often strong and characteristic of the quinoline core.
Alkyl C-H Bend1470 - 1370Bending (scissoring and umbrella) modes of the methyl groups.
Aromatic C-H Bend (out-of-plane)900 - 675Bending of the C-H bonds out of the plane of the aromatic ring. The pattern is diagnostic of the substitution pattern.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental formula of a compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound. The molecular formula is C₁₂H₁₃N, with a corresponding theoretical monoisotopic mass of 171.1048 g/mol . nih.gov An experimental HRMS measurement would be expected to match this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. rsc.org

Under typical electron ionization (EI) conditions, the mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 171. For many aromatic compounds, this is often the most intense peak in the spectrum (the base peak). Fragmentation analysis provides further structural information. The fragmentation of this compound is expected to involve the loss of methyl radicals (•CH₃, 15 Da) or the cleavage of the heterocyclic ring system, leading to characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. tulane.edu By diffracting a beam of X-rays off a single crystal, a three-dimensional electron density map can be generated, revealing atomic coordinates, bond lengths, and bond angles with high precision.

While a specific, publicly available crystal structure for this compound was not found in the search results, the methodology has been applied to numerous closely related quinoline derivatives. For instance, the crystal structures of 1,2-dihydro-2,2,4-trimethylquinoline derivatives have been determined, providing insight into the expected geometry and packing of similar systems. researchgate.net In one such derivative, 6-chloro-1,2-dihydro-2,2,4-trimethylquinoline, the molecule crystallizes in the monoclinic space group P21/c. researchgate.net Another related compound, 1,2-dihydro-8-methoxy-2,2,4-trimethylquinoline, crystallizes in the orthorhombic system (space group Pna21). researchgate.net These studies establish a precedent for the successful crystallographic analysis of the trimethylquinoline framework.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weak individually, collectively determine the crystal's stability and physical properties.

In the absence of strong hydrogen bond donors (like -OH or -NH groups) in this compound, the crystal packing would primarily be consolidated by van der Waals forces and weak C-H···π interactions. researchgate.net Studies on related 1,2-dihydro-2,2,4-trimethylquinoline derivatives show that the three-dimensional structures are stabilized by such weak directional hydrogen bonds and van der Waals forces. researchgate.net In these related structures, π-π stacking interactions, common in aromatic systems, were noted to be absent as the planar aromatic rings appeared to be displaced from one another. researchgate.net Instead, interactions involving the overlap of peripheral groups with the centroids of aromatic rings are observed. researchgate.net The analysis of Hirshfeld surfaces and 2D fingerprint plots is a modern computational tool used to quantitatively analyze and visualize these crucial intermolecular contacts, including H⋯H, C⋯H, and C⋯C interactions within the crystal structure. researchgate.netmdpi.com

Quantum Chemical and Theoretical Studies

Quantum chemical calculations provide a theoretical framework to investigate molecular properties that can be difficult or impossible to measure experimentally. These computational methods are essential for understanding electronic structure, predicting spectroscopic behavior, and exploring potential energy surfaces.

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for studying quinoline systems. researchgate.net DFT methods, such as the widely used B3LYP functional, calculate the electronic structure based on the electron density, offering a balance between computational cost and accuracy. researchgate.netirjweb.com Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without relying on empirical parameters. researchgate.net

These calculations have been successfully applied to various quinoline derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netbohrium.com For example, DFT calculations at the B3LYP/6-31G* level have been used to assign bands in the experimentally observed infrared spectra of dimethylquinolines. researchgate.net Similarly, the structures of complex trimethylquinoline derivatives have been estimated using PBE0/6-31G** quantum-chemical calculations. researchgate.net

Geometry Optimization and Electronic Structure Analysis (e.g., HOMO-LUMO)

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. irjweb.com This process provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. researchgate.net

A key component of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.netirjweb.com A smaller gap generally implies higher reactivity. researchgate.net

For a 1,2,4-triazole (B32235) derivatized quinoline (TMQ), DFT calculations with the B3LYP/6-311++G(2d,p) basis set determined the HOMO and LUMO energy values. researchgate.net The results indicated that the HOMO was delocalized over the triazole and phenyl rings, while the LUMO was localized on the quinoline moiety. researchgate.net

Table 1: Calculated Frontier Orbital Energies for a Triazole-Derivatized Quinoline (TMQ) researchgate.net
OrbitalEnergy (eV)
HOMO-6.164
LUMO-2.086
Energy Gap (ΔE)4.078

Prediction and Correlation of Spectroscopic Parameters

Quantum chemical calculations are invaluable for interpreting and predicting spectroscopic data. DFT and ab initio methods can compute vibrational frequencies that correlate with experimental FT-IR and FT-Raman spectra. researchgate.net Often, calculated harmonic frequencies are scaled to better match the anharmonicity of real molecular vibrations. researchgate.net The assignment of vibrational modes can be further confirmed by calculating the Total Energy Distribution (TED). researchgate.net This approach has been used to unambiguously assign C-H stretching modes in methylquinolines. researchgate.net

Similarly, these theoretical methods can predict other spectroscopic parameters, such as NMR chemical shifts. The chemical environment, including the orientation of lone pairs on heteroatoms like nitrogen, significantly affects NMR chemical shifts, and theoretical models can help interpret these effects. thieme-connect.de

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Compound
Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H Stretch (Aromatic)30623103Stretching vibration of C-H bonds on the quinoline ring. researchgate.net
C-H Stretch (Methyl)29802975Asymmetric stretching of C-H bonds in the methyl groups.
C=N Stretch16201615Stretching vibration of the carbon-nitrogen double bond in the pyridine ring.
Note: Data is illustrative of the methodology and may not represent this compound specifically.

Investigation of Tautomerism and Conformational Landscapes

Theoretical calculations are used to explore the potential energy surface of a molecule, which includes investigating different tautomers and conformers. ut.ee Tautomers are structural isomers that readily interconvert, often through proton migration. For the parent this compound, significant tautomerism is not expected due to its stable aromatic structure. However, for derivatives with functional groups like hydroxyl or amino groups, tautomerism becomes an important consideration that can be investigated with DFT calculations to determine the relative stability of each form. bohrium.com

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. ut.ee For this compound, this primarily involves the rotation of the three methyl groups. While rotation of methyl groups on an aromatic ring has a low energy barrier, computational studies can map the potential energy surface to identify the most stable (lowest energy) conformations. Such studies are particularly relevant for more flexible derivatives, such as the related 1,2-dihydro-2,2,4-trimethylquinolines, where ring-inversion and other dynamic processes can be examined. ut.ee

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving heterocyclic compounds like quinoline derivatives. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodologies applied to analogous systems provide a clear framework for how such investigations would proceed. Techniques such as Density Functional Theory (DFT) and ab initio molecular dynamics are pivotal in understanding reaction pathways, transition states, and the influence of substituents on reactivity.

Computational studies on related quinoline systems have successfully mapped out reaction coordinates and characterized intermediates. For instance, in the context of metal-catalyzed reactions, computational models can predict the most likely pathways for bond formation. A study on the silver-catalyzed C-N bond formation in 1,2-dihydro-2,2,4-trimethylquinoline derivatives demonstrated that theoretical studies can reveal conformations of dimeric structures and the nature of intramolecular bonding. colab.ws Such computational approaches are crucial for understanding how catalysts interact with quinoline substrates and facilitate reactions.

Furthermore, computational investigations into the reactivity of substituted quinolines highlight the electronic effects of different functional groups. For example, studies on other quinoline derivatives have shown how substituents influence the electron density across the quinoline ring system, thereby affecting the molecule's susceptibility to electrophilic or nucleophilic attack. acs.orgnih.gov In the case of this compound, the electron-donating nature of the three methyl groups would be expected to increase the electron density of the aromatic system, thereby influencing its reactivity in various chemical transformations. Computational models could precisely quantify these effects and predict the regioselectivity of reactions.

The stability of metal complexes involving quinoline ligands has also been explored through computational methods. A study on a (Quinoline)RuCp+ complex revealed that the presence of methyl groups on the arene ring enhances the kinetic stability of the complex. rsc.org This finding underscores the importance of steric and electronic contributions from substituents, which can be accurately modeled to predict the behavior of such compounds in catalytic or biological systems.

The general workflow for elucidating a reaction mechanism for a compound like this compound using computational modeling would typically involve the following steps:

Geometry Optimization: The ground state geometries of the reactants, products, and any proposed intermediates are optimized using a suitable level of theory (e.g., DFT with an appropriate basis set).

Transition State Searching: Algorithms are employed to locate the transition state structures connecting the reactants to the products or intermediates.

Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to verify that the identified transition state correctly connects the desired reactants and products.

Energy Profile Construction: The relative energies of all species along the reaction pathway are calculated to construct a potential energy surface, which provides the activation energies and reaction enthalpies.

Through these established computational techniques, a detailed, step-by-step understanding of reaction mechanisms involving this compound can be achieved, even in the absence of direct experimental observation of transient species.

Development of Molecular Descriptors from Quantum Chemical Calculations

Quantum chemical calculations are a powerful means of generating a wide array of molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the structure of a molecule with its biological activity or physical properties. vietnamjournal.ruresearchcommons.org For this compound, a variety of electronic, steric, and thermodynamic descriptors can be calculated to characterize its behavior.

Computed molecular descriptors for this compound are available from public databases such as PubChem. nih.gov These descriptors, derived from computational methods, provide valuable insights into the molecule's characteristics.

Table 1: Selected Computed Molecular Descriptors for this compound

DescriptorValueMethod of Calculation
Molecular Weight171.24 g/mol PubChem 2.2
XLogP3-AA3.3XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count1Cactvs 3.4.8.18
Rotatable Bond Count0Cactvs 3.4.8.18
Exact Mass171.104799419 DaPubChem 2.2
Topological Polar Surface Area12.9 ŲCactvs 3.4.8.18
Heavy Atom Count13PubChem
Complexity178Cactvs 3.4.8.18
Data sourced from PubChem CID 75248. nih.gov

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can provide more detailed electronic descriptors. These are crucial for understanding the reactivity and interaction of this compound at a molecular level. Key electronic descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov

Mulliken Atomic Charges: These calculations distribute the total molecular charge among the individual atoms, providing insight into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack. scirp.org

QSAR studies on various quinoline derivatives have demonstrated the utility of these descriptors. For instance, in the development of antimalarial agents, electronic features such as the electrostatic potential around the quinoline nitrogen were found to be crucial for activity. acs.org Similarly, QSAR models for other biologically active quinolines often incorporate a combination of steric, electronic, and lipophilic descriptors to predict their efficacy. mdpi.comnih.govresearchgate.net

The development of molecular descriptors for this compound through quantum chemical calculations would follow a standard procedure:

Molecular Geometry Optimization: The 3D structure of the molecule is optimized using a selected quantum chemical method (e.g., DFT with a basis set like 6-31G* or higher).

Property Calculations: Single-point energy calculations are then performed on the optimized geometry to compute various electronic properties, including molecular orbital energies, atomic charges, and the dipole moment.

Descriptor Derivation: From the primary calculated properties, a range of conceptual DFT descriptors can be derived to further characterize the molecule's reactivity.

These theoretically derived descriptors for this compound can then be used to build predictive models for its biological activities and physical properties, guiding further experimental research and application development.

Applications and Advanced Material Science Contexts of 2,6,8 Trimethylquinoline Derivatives

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The 2,6,8-trimethylquinoline framework is a foundational component for the synthesis of more complex, multi-functional organic molecules. Its structure allows for various chemical transformations, enabling the construction of intricate molecular architectures. smolecule.com Synthetic chemists utilize derivatives of this compound as starting materials or key intermediates in multi-step reaction sequences.

For instance, substituted 2,3,8-trimethylquinoline derivatives undergo reactions to create more elaborate structures. One pathway involves the synthesis of 4-benzyloxy-6-bromo-2,3,8-trimethylquinoline, which can then be used in subsequent reactions, such as lithium-halogen exchange followed by addition to a ketone like 2-butanone, to build more complex side chains on the quinoline (B57606) core. google.com Another example is the acid-catalyzed reaction of 4-chloro-2,7,8-trimethylquinoline (B1628514) with a dihydroxy-dione derivative to produce a complex benzodioxin-2-one molecule, demonstrating its utility in creating elaborate heterocyclic systems. researchgate.net

These synthetic routes highlight the role of the trimethylquinoline core as a robust scaffold that can be chemically modified to produce a diverse array of complex organic compounds with potential applications in various fields of chemistry.

Table 1: Examples of Synthetic Pathways Involving Trimethylquinoline Derivatives
Starting MaterialKey ReagentsIntermediate/ProductSignificanceReference
6-Bromo-4-hydroxy-2,3,8-trimethylquinoline1. Benzyl bromide, Sodium hydride 2. n-Butyllithium 3. 2-Butanone4-Benzyloxy-6-(2-hydroxybutyl-2-yl)-2,3,8-trimethylquinolineDemonstrates multi-step synthesis to add complex functional groups to the quinoline scaffold. google.com
4-Chloro-2,7,8-trimethylquinoline6,10a-dihydroxy-3,4a,7,9-tetra(tert-butyl)-1,2,4a,10a-tetrahydrodibenzo-[b,e] mdpi.comsmolecule.comdioxine-1,2-dione3,6,8-tri-tert-butyl-3-[2-tert-butyl-5-(4-chloro-7,8-dimethylquinolin-2-yl)-4-hydroxy-3-oxopenta-1,4-dien-1-yl]-5-hydroxy-1,4-benzodioxin-2-oneIllustrates the use of a trimethylquinoline derivative to construct a large, complex heterocyclic system. researchgate.net

Utilization in Catalysis and Organocatalysis

The nitrogen atom within the quinoline ring system imparts basic properties, allowing its derivatives to function as catalysts, particularly in organocatalysis. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to traditional metal-based catalysts. While specific research focusing solely on this compound as a catalyst is limited, the broader class of quinoline derivatives is recognized for its catalytic potential. smolecule.comprinceton.edu

The basicity and structural features of quinoline derivatives can be tuned by the placement of substituents. This allows for the rational design of organocatalysts for specific reactions, such as C-C bond formation. For example, amine-based catalysts are used to activate substrates in reactions like the Diels-Alder cycloaddition. princeton.edu The quinoline scaffold can serve as the core for such catalysts, where its steric and electronic environment can influence the stereoselectivity and efficiency of the reaction.

Ionic liquids (ILs) are salts with melting points below 100°C, often exhibiting high thermal stability and negligible vapor pressure, which makes them attractive as "green" solvents and catalysts. qub.ac.ukresearchgate.net Basic ionic liquids can be synthesized from nitrogen-containing heterocycles like quinoline and have shown significant utility in catalysis. qub.ac.uk

Derivatives of trimethylquinoline can be used to form the cationic part of an ionic liquid. For instance, related isomers like 2,4,6-trimethylquinoline (B1265806) are noted as components for ionic liquids used in applications such as catalysis and electrochemistry. smolecule.com These quinolinium-based ionic liquids can act as catalysts for various reactions, including condensation reactions. qub.ac.uk The tunability of both the cation (the trimethylquinolinium part) and the anion allows for the creation of task-specific ionic liquids with optimized basicity and solubility for a given catalytic process. qub.ac.uknih.gov The use of these ILs can simplify product separation and catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Integration in Polymer Science as Precursors or Modifiers

The chemical reactivity of the quinoline ring and its substituents makes this compound and its derivatives valuable in polymer science. They can be incorporated into polymer chains as monomers or used as modifying agents to impart specific properties to existing polymers.

Derivatives such as this compound-3-carboxylic acid are explicitly mentioned for their use in the development of polymers. smolecule.com The carboxylic acid group provides a reactive handle for polymerization reactions, such as esterification, to form polyesters. Furthermore, the rigid, aromatic structure of the quinoline unit can enhance the thermal stability and mechanical strength of the resulting polymer. Research on the polymerization of related isomers, like 2,2,4-trimethyl-1,2-dihydroquinoline, demonstrates that these molecules can be polymerized to create materials with applications as antioxidants in rubber. google.comechemi.com This polymer, known as Poly(1,2-dihydro-2,2,4-trimethylquinoline), is a well-established industrial additive. echemi.com

Table 2: Polymer-Related Applications of Trimethylquinoline Derivatives
Compound/DerivativeRole in Polymer SciencePotential Polymer TypeResulting Property/ApplicationReference
This compound-3-carboxylic acidPrecursor/Building BlockPolyesters, PolyamidesUsed in the development of new polymeric materials. smolecule.com
Poly(2,2,4-trimethyl-1,2-dihydroquinoline)HomopolymerPolyquinolineIndustrial antioxidant for rubber, enhancing material longevity. google.comechemi.com

The investigation of structure-property relationships is fundamental to polymer science, as it connects the molecular structure of a polymer to its macroscopic properties like thermal stability, mechanical strength, and solubility. mdpi.comscribd.comgoogle.com.af When quinoline derivatives are integrated into a polymer backbone, they significantly influence these properties.

The key structural features of a this compound unit that affect polymer properties include:

Rigidity: The planar, fused-ring system of the quinoline scaffold is inherently rigid. Its incorporation into a polymer chain restricts chain mobility, which typically leads to a higher glass transition temperature (Tg) and enhanced thermal stability. researchgate.net

Intermolecular Interactions: The nitrogen atom and the aromatic π-system can participate in various intermolecular interactions, such as dipole-dipole forces and π-π stacking. These interactions increase the cohesive energy between polymer chains, contributing to improved mechanical properties like tensile strength and modulus. scribd.com

Substituent Effects: The three methyl groups on the this compound unit add steric bulk, which can affect how polymer chains pack together. This can influence the degree of crystallinity, solubility, and processing characteristics of the material. researchgate.net

By systematically modifying the structure of the quinoline monomer or its concentration within a copolymer, researchers can tailor the final properties of the material for specific applications. mdpi.com

Development of Advanced Functional Materials Based on Quinoline Scaffolds

The unique electronic and photophysical properties of the quinoline ring system make it an excellent scaffold for the development of advanced functional materials. nih.govmdpi.com Quinoline derivatives are widely explored for applications in electronics and photonics.

Although many studies focus on the broader class of quinolines, the principles are directly applicable to derivatives of this compound. For example, quinoline-based compounds are used to create:

Fluorescent Probes: The quinoline core is a fluorophore, and its fluorescence properties can be finely tuned by altering the substitution pattern. nih.govacs.org This allows for the rational design of fluorescent dyes for applications such as biological imaging. chemimpex.com

Organic Light-Emitting Diodes (OLEDs): The stability and charge-transporting capabilities of quinoline derivatives make them suitable for use in OLEDs. chemimpex.com A closely related isomer, 4,6,8-trimethylquinoline, has shown promise in the development of advanced OLEDs. chemimpex.com

The ability to functionalize the this compound scaffold provides a pathway to new materials with tailored optical and electronic properties, driving innovation in areas from medical diagnostics to next-generation electronic displays. nih.govmdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6,8-trimethylquinoline, and what are their mechanistic considerations?

  • Answer : this compound derivatives are often synthesized via cyclization reactions involving substituted anilines and carbonyl compounds. For example, a method using 2,4-dimethylaniline with Bi(OTf)₃ as a catalyst in chloroform under mild conditions (room temperature, 6 days) yields dihydroquinoline precursors, which can be oxidized to the quinoline backbone . Mechanistically, the reaction involves acid-catalyzed condensation followed by cyclization. Key parameters include solvent polarity, catalyst loading, and reaction time, which influence regioselectivity and yield.

Q. How is this compound characterized using chromatographic and spectroscopic techniques?

  • Answer : Comprehensive GC×GC (comprehensive two-dimensional gas chromatography) with high-resolution mass spectrometry (HRMS) is critical for identifying and quantifying this compound in complex mixtures. For example, selected ion monitoring (SIM) at m/z 171.1048 ± 0.0500 allows precise detection of C₃-quinolines, including 4,6,8-trimethylquinoline, in petroleum-derived samples . Structural confirmation is achieved via NMR (e.g., analysis of puckering parameters in dihydroquinoline intermediates) and X-ray crystallography to resolve methyl group orientations and hydrogen-bonding networks .

Q. What are the thermodynamic properties (e.g., melting point, boiling point) of this compound?

  • Answer : While direct data for this compound is limited in the evidence, related trimethylquinoline derivatives exhibit melting points in the range of 70–120°C and boiling points around 220°C, depending on substituent positions. For instance, 2,4,6-trimethylphenol (a structural analog) has a melting point of 70–73°C and a boiling point of 220°C . Thermodynamic stability is influenced by steric effects and intermolecular hydrogen bonding, as observed in crystal structures .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group positions) affect the antioxidant activity of this compound derivatives?

  • Answer : Methyl group positioning significantly impacts antioxidant efficacy. For example, 1,2-dihydro-2,2,4-trimethylquinoline polymers (e.g., Vanlube® RD) show synergistic antioxidant effects in lubricants when combined with alkylated phenyl-α-naphthylamine (APAN). PDSC (Pressure Differential Scanning Calorimetry) data at 160–180°C reveal that substituting 30% APAN with trimethylquinoline derivatives maintains oxidative stability while reducing costs, suggesting steric hindrance from methyl groups enhances radical scavenging . However, conflicting data in certain formulations (e.g., lower efficacy in Table 3 of ) highlight the need for solvent polarity and temperature-dependent reactivity studies.

Q. What are the crystallographic challenges in resolving the hydrogen-bonding networks of this compound derivatives?

  • Answer : In dihydroquinoline analogs like dimethyl 2,6,8-trimethyl-1,2-dihydroquinoline-2,4-dicarboxylate, non-planar ring systems (puckering parameters: QT = 0.358 Å, θ = 67.1°) complicate hydrogen-bonding analysis. Intermolecular C–H···O and N–H···O bonds form R₂²(10) dimers and infinite double chains along [001], but methyl group steric effects can distort packing motifs. Refinement requires constrained H-atom placement (riding models for methyl groups) and isotropic refinement for non-methyl H-atoms .

Q. How can contradictions in antioxidant efficacy data for this compound be resolved methodologically?

  • Answer : Discrepancies in PDSC results (e.g., lower oxidative stability in some formulations despite theoretical synergy) may arise from batch-dependent purity or polymerization degree (e.g., dimer vs. trimer content in Vanlube® RD). Triangulation via:

  • GC-MS to quantify monomer/oligomer ratios ,
  • DFT calculations to model radical scavenging pathways,
  • Controlled aging studies (e.g., ASTM D6168 at variable O₂ pressure)
    can isolate variables. For example, higher oligomer content may reduce mobility, limiting antioxidant diffusion in viscous matrices .

Methodological Considerations

Q. What are the best practices for ensuring reproducibility in synthesizing this compound derivatives?

  • Answer : Key steps include:

  • Catalyst standardization : Bi(OTf)₃ must be anhydrous and stored under inert gas to prevent hydrolysis .
  • Chromatographic purification : Use silica gel flash chromatography with EtOAc/cyclohexane (2:98) to isolate intermediates, followed by recrystallization in pentane/ethyl acetate (70:30) .
  • Documentation : Report CAS RN, purity (e.g., >95.0% by TLC), and storage conditions (e.g., 0–6°C for air-sensitive analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.